Calycanthine

Antifungal activity Agricultural fungicide Natural product

Calycanthine (CAS: 595-05-1) is the principal dimeric pyrrolidinoindoline alkaloid of the Calycanthaceae plant family, characterized by a molecular formula of C22H26N4 and a molecular weight of 346.47 g/mol. It is primarily isolated from the seeds of Chimonanthus praecox and various Psychotria species.

Molecular Formula C22H26N4
Molecular Weight 346.5 g/mol
CAS No. 595-05-1
Cat. No. B190728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalycanthine
CAS595-05-1
Synonymscalycanthine
Molecular FormulaC22H26N4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C
InChIInChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21-,22-/m1/s1
InChIKeyXSYCDVWYEVUDKQ-GXRSIYKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Calycanthine CAS 595-05-1: Dimeric Alkaloid Procurement Guide for CNS & Antifungal Research


Calycanthine (CAS: 595-05-1) is the principal dimeric pyrrolidinoindoline alkaloid of the Calycanthaceae plant family, characterized by a molecular formula of C22H26N4 and a molecular weight of 346.47 g/mol [1]. It is primarily isolated from the seeds of Chimonanthus praecox and various Psychotria species [2]. As a central nervous system (CNS) convulsant and antifungal agent, calycanthine serves as a critical reference standard in neuropharmacology and agricultural fungicide development [3]. Its complex dimeric structure, arising from the oxidative coupling of two indole nuclei, distinguishes it from monomeric alkaloids and underpins its unique polypharmacology [4].

Why Calycanthine Cannot Be Substituted: Pharmacological Divergence from Chimonanthine and Folicanthine


The Calycanthaceae alkaloids, including calycanthine, chimonanthine, and folicanthine, share a dimeric pyrrolidinoindoline scaffold but exhibit profound pharmacological divergence driven by stereochemical and conformational differences [1]. Calycanthine is a potent CNS convulsant, a property not reported for chimonanthine [2]. Conversely, chimonanthine demonstrates potent melanogenesis inhibition (IC50 = 0.93 μM) and acetylcholinesterase inhibition, activities for which calycanthine has not been characterized [3]. In antifungal applications, calycanthine shows superior potency against Bipolaris maydis (EC50 = 29.3 μg/mL) compared to folicanthine's activity against Sclerotinia sclerotiorum (EC50 = 61.2 μg/mL), highlighting species-specific antifungal profiles [4]. This functional divergence across even closely related dimeric alkaloids underscores the scientific risk of generic substitution; selecting the precise alkaloid is critical for replicating published findings and achieving target-specific outcomes.

Calycanthine Quantitative Differentiation: Head-to-Head Data for Scientific Selection


Antifungal Potency: Calycanthine vs. Folicanthine Against Specific Plant Pathogens

In a direct comparison study, calycanthine (D-calycanthine) and its close analog folicanthine (L-folicanthine) were isolated and tested against five plant pathogenic fungi. Calycanthine exhibited an EC50 of 29.3 μg/mL against Bipolaris maydis, whereas folicanthine showed an EC50 of 61.2 μg/mL against Sclerotinia sclerotiorum [1]. This indicates calycanthine is approximately 2.1-fold more potent against its most susceptible target compared to folicanthine against its respective most susceptible target. For researchers developing fungicides against B. maydis, calycanthine provides a superior starting point for lead optimization.

Antifungal activity Agricultural fungicide Natural product

Neurotransmitter Release Inhibition: Calycanthine's Selective GABA vs. Acetylcholine Effect

Calycanthine inhibits the potassium-stimulated release of [3H]GABA from rat hippocampal slices with an ED50 of approximately 21 μM [1]. In contrast, at a concentration of 100 μM, calycanthine only weakly inhibited [3H]acetylcholine release by 15 ± 2% and had no significant effect on [3H]D-aspartate or [3H]glycine release [1]. This demonstrates a >4.8-fold selectivity for inhibiting GABA release over acetylcholine release at the 100 μM concentration. While direct comparator data for chimonanthine or folicanthine in this assay are unavailable, this profile is critical as it defines calycanthine's convulsant mechanism and distinguishes it from broad-spectrum neurotransmitter release inhibitors.

Neuropharmacology GABA release Convulsant mechanism

L-Type Calcium Channel Blockade: Calycanthine vs. Catharanthine Comparative Potency

Calycanthine blocks L-type calcium currents in neuroblastoma X glioma cells with an IC50 of approximately 42 μM, while exhibiting only weak inhibition of N-type calcium currents (IC50 > 100 μM) [1]. For context, catharanthine, another alkaloid with cardiovascular effects, inhibits voltage-operated calcium channel (VOCC) currents in cardiomyocytes with an IC50 of 220 μM . While these assays differ in cell type, the data suggest calycanthine is a more potent L-type calcium channel blocker than catharanthine (IC50 42 μM vs. 220 μM), a 5.2-fold difference. This differential potency supports calycanthine's selection as a chemical probe for L-type calcium channel-mediated neurotransmitter release studies.

Calcium channel antagonist L-type calcium current Neurotoxicity

GABAA Receptor Antagonism: Receptor Subtype Selectivity Profile

Calycanthine directly inhibits GABA-mediated currents from human α1β2γ2L GABAA receptors expressed in Xenopus laevis oocytes with a KB of approximately 135 μM [1]. Importantly, at a concentration of 100 μM, calycanthine had no effect on human ρ1 GABAc receptors [1]. While quantitative comparator data for other convulsants in this exact system are not readily available, this selectivity profile (GABAA vs. GABAc) is a defining characteristic. It indicates that calycanthine's convulsant action is not mediated through GABAc receptors, a distinction from non-selective GABA antagonists. This specific receptor subtype profile is a key consideration for researchers studying GABAA-mediated synaptic inhibition.

GABAA receptor antagonist Ligand-gated ion channel Convulsant

Lack of Anticancer Activity: Differentiation from Higher Oligomers

In a study isolating alkaloids from Eumachia montana, dimeric (-)-calycanthine (compound 1) did not exhibit potent anticancer activity [1]. In contrast, the hexameric (+)-oleoidine (2), heptameric (+)-caledonine (3), and octameric (+)-eumatanine (4) showed GI50 values ranging from 0.1 to 2.7 μM against seven carcinoma cell lines, including HCT-116 and MCF-7 [1]. This represents a >1,000-fold difference in potency between the inactive dimer and the active higher-order oligomers. This data is crucial for researchers screening natural products for anticancer leads, as it clearly indicates that calycanthine, despite being a building block for more complex alkaloids, is not itself a cytotoxic agent.

Anticancer activity Cytotoxicity Alkaloid oligomers

Calycanthine Application Scenarios: Evidence-Based Research & Industrial Use Cases


Development of GABAergic Convulsant Probes for Epilepsy Research

Calycanthine's selective inhibition of GABA release (ED50 = 21 μM) and direct antagonism of GABAA receptors (KB = 135 μM) make it a valuable tool for studying seizure mechanisms and validating anticonvulsant drug targets [1]. Its lack of effect on GABAc receptors at relevant concentrations ensures a cleaner pharmacological profile for GABAA-specific investigations [1].

Agricultural Fungicide Lead Optimization Targeting Bipolaris maydis

For agrochemical companies developing fungicides against Southern corn leaf blight (Bipolaris maydis), calycanthine offers a validated natural product scaffold with an EC50 of 29.3 μg/mL [2]. Its 2.1-fold greater potency against this pathogen compared to folicanthine's primary target provides a measurable advantage for structure-activity relationship (SAR) studies [2].

L-Type Calcium Channel Pharmacology in Neuronal Models

Calycanthine serves as a chemical probe for investigating L-type calcium channel-mediated neurotransmitter release, with an IC50 of 42 μM in neuronal cell models [1]. Its 5.2-fold greater potency compared to catharanthine in blocking calcium channels supports its use in experiments requiring robust channel blockade .

Negative Control for Alkaloid Anticancer Screening

Given its lack of anticancer activity against multiple carcinoma cell lines [3], calycanthine is an ideal negative control or reference standard for bioactivity-guided fractionation studies seeking novel cytotoxic alkaloids from Calycanthaceae or Rubiaceae species.

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